molecular formula C9H7ClN2O2 B12847873 5-chloro-1-methyl-1H-indazole-3-carboxylic acid

5-chloro-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B12847873
M. Wt: 210.62 g/mol
InChI Key: MBRBBEMSXGLMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid typically involves the chlorination and carboxylation of pyrazine derivatives. One common method includes the reaction of pyrazine compounds with chlorocarbonyl compounds, followed by hydrolysis and neutralization to obtain the target product . Another approach involves the use of anhydrous acetic acid and phosphorus oxychloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and carboxylation reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5-chloro-1-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-1-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

MBRBBEMSXGLMJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.